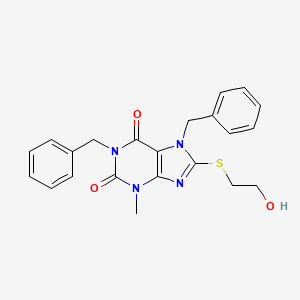
N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide is a complex organic compound featuring a carbazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide typically involves multiple steps, starting with the formation of the carbazole core. One common approach is the cyclization of tryptophan derivatives under acidic conditions to form the carbazole structure. Subsequent functionalization introduces the methoxybenzenecarboxamide group.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are crucial to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form different oxidation states, which can be useful in modifying its electronic properties.
Reduction: Reduction reactions can be employed to alter the electronic structure and reactivity of the compound.
Substitution: Substitution reactions at the carbazole core or the methoxybenzenecarboxamide group can introduce new functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products include various carbazole derivatives with different oxidation states.
Reduction products can include partially reduced carbazole derivatives.
Substitution products can range from mono-substituted to poly-substituted derivatives, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new chemical entities.
Biology: The biological applications of this compound are being explored, particularly in the context of drug discovery. Its structural complexity and reactivity make it a candidate for developing new pharmaceuticals.
Medicine: Potential medicinal applications include the development of new therapeutic agents. The compound's ability to interact with biological targets can be harnessed to create drugs with specific activities.
Industry: In the materials science industry, this compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mecanismo De Acción
The mechanism by which N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide exerts its effects depends on its specific application. In the context of pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Carbazole derivatives: Other carbazole-based compounds share structural similarities but may differ in functional groups and substitution patterns.
Methoxybenzenecarboxamide derivatives: Compounds with similar methoxybenzenecarboxamide groups but different core structures.
Uniqueness: N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide stands out due to its specific combination of the carbazole core and methoxybenzenecarboxamide group, which imparts unique electronic and biological properties.
Propiedades
IUPAC Name |
N-(5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-15-9-6-13(7-10-15)20(23)21-14-8-11-17-16-4-2-3-5-18(16)22-19(17)12-14/h6-12,16,18,22H,2-5H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDJUXTWZRBICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4CCCCC4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide](/img/structure/B2696815.png)
![2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-5-methoxybenzamide](/img/structure/B2696817.png)
![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2696820.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)

![3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid](/img/structure/B2696829.png)
![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid](/img/structure/B2696831.png)
